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molecular formula C7H15NO B8668378 Oxazolidine, 2,2,4,4-tetramethyl- CAS No. 57822-91-0

Oxazolidine, 2,2,4,4-tetramethyl-

Cat. No. B8668378
M. Wt: 129.20 g/mol
InChI Key: HKNQNRDBGNRLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06540795B2

Procedure details

Into a 500 mL, three-necked flask with a reverse Dean-Stark trap is added 45 g (500 mmol) of 2-amino-2,2-dimethylethanol, 40 g (700 mmol) of acetone and 200 mL of methylene chloride. The reaction mixture is heated to reflux for 16 hours until no starting 2-amino-2,2-dimethylethanol is detected. The reaction mixture is allowed to cool to ambient temperature and is than concentrated under vacuum (200 mm Hg/30° C.) to give 50 g (77.5% yield) of a colorless liquid. The product is identified by mass spectroscopy (m/z=129) and 1Hnmr analysis.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH3:7][C:8]([CH3:10])=O>C(Cl)Cl>[CH3:7][C:8]1([CH3:10])[NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][O:4]1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
40 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
CONCENTRATION
Type
CONCENTRATION
Details
than concentrated under vacuum (200 mm Hg/30° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(N1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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